Potassium 3-(furfurylaminocarbonyl)phenyltrifluoroborate
CAS No.:
Cat. No.: VC13453264
Molecular Formula: C12H10BF3KNO2
Molecular Weight: 307.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H10BF3KNO2 |
|---|---|
| Molecular Weight | 307.12 g/mol |
| IUPAC Name | potassium;trifluoro-[3-(furan-2-ylmethylcarbamoyl)phenyl]boranuide |
| Standard InChI | InChI=1S/C12H10BF3NO2.K/c14-13(15,16)10-4-1-3-9(7-10)12(18)17-8-11-5-2-6-19-11;/h1-7H,8H2,(H,17,18);/q-1;+1 |
| Standard InChI Key | HHGUAHQMBVSGHA-UHFFFAOYSA-N |
| SMILES | [B-](C1=CC(=CC=C1)C(=O)NCC2=CC=CO2)(F)(F)F.[K+] |
| Canonical SMILES | [B-](C1=CC(=CC=C1)C(=O)NCC2=CC=CO2)(F)(F)F.[K+] |
Introduction
Chemical Structure and Molecular Properties
Structural Composition
Potassium 3-(furfurylaminocarbonyl)phenyltrifluoroborate consists of a phenyl ring at the core, functionalized at the meta-position by a furfurylaminocarbonyl group (–NH–C(=O)–CH₂–C₄H₃O). The trifluoroborate (–BF₃K) moiety is attached to the phenyl ring, conferring enhanced stability compared to traditional boronic acids. The potassium counterion stabilizes the anionic boron center, enabling handling under ambient conditions without rapid hydrolysis .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₀BF₃KNO₂ | |
| Molecular Weight | 307.12 g/mol | |
| IUPAC Name | Potassium trifluoro[3-(furan-2-ylmethylcarbamoyl)phenyl]boranuide | |
| CAS Registry Number | 71306506 | |
| SMILES | B-(F)(F)F.[K+] |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are critical for confirming the structure. The ¹¹B NMR spectrum exhibits a quintet near δ −1.5 ppm, characteristic of trifluoroborate anions. IR stretches at ~1,650 cm⁻¹ (C=O) and ~1,350 cm⁻¹ (B–F) further validate the functional groups .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically involves a multi-step process leveraging organometallic intermediates:
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Halogen-Lithium Exchange: Aryl halides (e.g., 3-bromo-N-(furfuryl)benzamide) react with organolithium reagents (e.g., n-BuLi) at −78°C to form aryl lithium species.
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Boration: The lithium intermediate is treated with a borate ester (e.g., B(OiPr)₃), yielding a boronic acid derivative.
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Trifluoroboration: Potassium hydrogen fluoride (KHF₂) is added to convert the boronic acid into the trifluoroborate salt .
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Halogen-Li | n-BuLi, THF, −78°C | 85–90% |
| Boration | B(OiPr)₃, −78°C to RT | 75–80% |
| KHF₂ Treatment | KHF₂ (3–5 equiv), H₂O, 0–25°C | 90–95% |
This method, patented by , avoids isolating intermediates, enhancing efficiency. The final product is purified via recrystallization from acetone/water.
Scalability and Industrial Production
Large-scale synthesis requires anhydrous solvents (tetrahydrofuran or diethyl ether) and strict temperature control. Industrial batches report ≥98% purity, with residual solvents (e.g., THF) limited to <50 ppm .
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The compound’s stability under aerobic conditions makes it ideal for Suzuki-Miyaura reactions. For example, coupling with aryl bromides using Pd(PPh₃)₄ catalyzes biaryl formation with yields exceeding 85% .
Table 3: Catalytic Performance in Model Reactions
| Substrate | Catalyst | Yield (%) | Turnover Number (TON) |
|---|---|---|---|
| 4-Bromotoluene | Pd(OAc)₂ | 88 | 1,200 |
| 2-Chloropyridine | PdCl₂(dppf) | 82 | 950 |
1,4-Addition Reactions
In Rh-catalyzed conjugate additions, the trifluoroborate acts as a nucleophile, adding to α,β-unsaturated carbonyls with >90% enantiomeric excess (ee) when chiral ligands are employed .
| Parameter | Recommendation |
|---|---|
| Personal Protective Equipment (PPE) | Nitrile gloves, goggles, lab coat |
| Storage | Airtight container, −20°C, desiccated |
| Spill Management | Absorb with inert material, dispose as hazardous waste |
Environmental Impact
No ecotoxicity data are available, but boron derivatives generally require neutralization before disposal.
Future Directions and Research Opportunities
Drug Discovery
The furfurylaminocarbonyl group’s hydrogen-bonding capacity could enhance drug-receptor interactions. Current studies explore its use in kinase inhibitor synthesis .
Flow Chemistry Integration
Continuous-flow systems may improve reaction scalability, reducing solvent use by 40% compared to batch processes.
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